4-Fluoro-2-(trifluoromethoxy)pyridine
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Overview
Description
4-Fluoro-2-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethoxy)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative. For example, the reaction of 2-chloro-4-fluoropyridine with trifluoromethoxide anion can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)pyridine involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
- 2,4-Difluoropyridine
Uniqueness
4-Fluoro-2-(trifluoromethoxy)pyridine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in diverse applications .
Properties
Molecular Formula |
C6H3F4NO |
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Molecular Weight |
181.09 g/mol |
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F4NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
InChI Key |
JWOZTFHIHFXOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)OC(F)(F)F |
Origin of Product |
United States |
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